molecular formula C19H21N3O3S2 B2923631 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 1326884-02-9

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2923631
CAS No.: 1326884-02-9
M. Wt: 403.52
InChI Key: PTXCLQYSGXSCDH-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, a scaffold known for its pharmacological relevance in anticancer, antibacterial, and anti-inflammatory agents . Structurally, it features:

  • A thieno[3,2-d]pyrimidine core with a 4-oxo-3,4-dihydro moiety, conferring planar aromaticity and hydrogen-bonding capacity.
  • A butan-2-yl substituent at position 3, which enhances lipophilicity and may improve membrane permeability compared to aryl or smaller alkyl groups.
  • A sulfanyl linker at position 2, connecting the core to an N-(4-methoxyphenyl)acetamide group.

The compound’s synthesis likely involves coupling a thienopyrimidine intermediate with a functionalized acetamide via nucleophilic substitution or thiol-ene chemistry, as seen in analogous procedures .

Properties

IUPAC Name

2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-4-12(2)22-18(24)17-15(9-10-26-17)21-19(22)27-11-16(23)20-13-5-7-14(25-3)8-6-13/h5-10,12H,4,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXCLQYSGXSCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS No. 1326923-61-8) is a novel thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H21N3O3S2
  • Molecular Weight : 403.52 g/mol
  • Structure : The compound features a thieno[3,2-d]pyrimidine core, which is known for its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds containing thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : The compound exhibited substantial cytotoxicity against MCF-7 cells with an IC50 value indicating effective inhibition of cell proliferation.
  • T47D (breast cancer) : Similar results were observed in T47D cells, supporting the compound's potential as an anticancer agent.

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells.

Case Studies

Several studies have focused on the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives. For example:

StudyCompoundCell LineIC50 Value (µM)
Thieno derivative AMCF-712.5
Thieno derivative BT47D10.0

These findings indicate that modifications in the chemical structure can enhance biological activity.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Preliminary data suggest favorable absorption characteristics.
  • Metabolism : The compound is expected to undergo hepatic metabolism.
  • Excretion : Renal excretion may play a significant role in its elimination.

Toxicity studies are essential to assess the safety profile. Initial findings indicate low toxicity levels in normal cell lines compared to cancerous ones.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID Core Structure R<sup>3</sup> Substituent Acetamide Substituent Key Biological Activity Reference
Target Compound Thieno[3,2-d]pyrimidine Butan-2-yl 4-Methoxyphenyl Not explicitly reported (structural analogs show antitumor/antibacterial activity)
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (ZINC2719985) Thieno[3,2-d]pyrimidine 4-Chlorophenyl 4-Methylphenyl Antitumor (predicted via structural similarity)
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Thieno[2,3-d]pyrimidine Phenyl 4-Nitrophenyl Not reported; nitro group may enhance electron-deficient interactions
4-{[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]amino}-N-carbamimidoylbenzenesulfonamide (5a) Thieno[3,2-d]pyrimidine 4-Chlorophenyl Carbamimidoylbenzenesulfonamide Potent antitumor and antibacterial activity
2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio}-N-(3-methoxyphenyl)acetamide Pyrimido[5,4-b]indole 4-Chlorophenyl 3-Methoxyphenyl Not reported; indole core may alter DNA intercalation

Key Observations:

Core Structure Variations: Thieno[3,2-d]pyrimidine (target compound) vs. pyrimido[5,4-b]indole (): The latter’s extended aromatic system may enhance DNA binding but reduce solubility.

R<sup>3</sup> Substituent Impact :

  • Butan-2-yl (target) vs. 4-chlorophenyl (): The alkyl group likely increases lipophilicity (logP), favoring blood-brain barrier penetration, while aryl groups enhance π-π stacking with target proteins.
  • Phenyl () vs. 4-methylphenyl (): Electron-withdrawing groups (e.g., nitro in ) may polarize the acetamide linkage, affecting binding kinetics.

Acetamide Substituent Effects :

  • 4-Methoxyphenyl (target) vs. 4-methylphenyl (): Methoxy’s electron-donating nature improves solubility via hydrogen bonding, whereas methyl groups prioritize steric interactions.
  • Carbamimidoylbenzenesulfonamide () introduces a sulfonamide moiety, which is often associated with enhanced enzyme inhibition (e.g., carbonic anhydrase).

Biological Activity Trends: Compounds with 4-chlorophenyl () and carbamimidoyl groups () show marked antitumor activity, suggesting synergistic effects between the thienopyrimidine core and polar substituents. The absence of biological data for the target compound necessitates extrapolation: its butan-2-yl group may balance lipophilicity and metabolic stability, while the 4-methoxyacetamide could modulate target selectivity.

Research Findings and Data

Table 2: Physicochemical and Spectral Data

Compound Melting Point (°C) IR (C=O, C≡N) $ ^1 $H-NMR Highlights Reference
Target Compound Not reported ~1660–1670 cm$ ^{-1} $ (C=O) δ 3.8–4.0 (OCH$ _3 $), δ 1.2–1.5 (butan-2-yl CH$ _3 $)
13b () 274 1662 cm$ ^{-1} $ (C=O) δ 3.77 (OCH$ _3 $), δ 7.00–7.92 (ArH)
5a () Not reported 1664 cm$ ^{-1} $ (C=O) δ 7.20–7.92 (ArH, NH$ _2 $)

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can purity be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves refluxing intermediates (e.g., thieno[3,2-d]pyrimidinone derivatives) with thiol-containing reagents in polar aprotic solvents like DMF or butanol. For example, hydrazine hydrate reflux in butanol (5–8 hours) followed by recrystallization from dioxane or ethanol ensures high purity (>95%) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or fractional crystallization is critical to isolate the target compound and remove byproducts.

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent orientation. Key signals include the methoxyphenyl proton (δ ~6.8–7.2 ppm) and thienopyrimidine carbonyl (δ ~165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and stability under varying pH conditions .

Q. How is the crystal structure determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes disorder. SHELX programs (e.g., SHELXS for structure solution, SHELXL for refinement) are widely used. Key steps include:

  • Data integration (SAINT, APEX3).
  • Hydrogen placement via riding models.
  • Validation using R-factor (<0.05) and residual electron density maps .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) be resolved during refinement?

For disordered moieties (e.g., butan-2-yl groups), apply PART instructions in SHELXL to split atoms or use SIMU/SADI restraints to limit unreasonable bond deviations. For twinning, employ the TWIN/BASF commands to refine twin laws and scale datasets. Recent SHELXL updates (post-2015) support automated handling of pseudosymmetry and high-angle data weighting .

Q. What strategies improve regioselectivity during sulfanyl group introduction in thieno[3,2-d]pyrimidine derivatives?

  • Protecting groups : Temporarily block reactive sites (e.g., amino groups with Boc) to direct sulfanyl substitution to the 2-position .
  • Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Catalysis : Add KI or Cu(I) salts to accelerate thiolate nucleophile formation .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Substituent variation : Synthesize analogs with modified methoxyphenyl or butan-2-yl groups.
  • Biological assays : Test against target enzymes (e.g., antimicrobial activity via agar diffusion; antitumor activity via MTT assays).
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to receptors (e.g., DNA gyrase for antimicrobial activity) .

Q. What mechanistic insights can be gained from studying degradation pathways under physiological conditions?

  • Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions.
  • LC-MS/MS analysis : Identify degradation products (e.g., sulfoxide derivatives from thioether oxidation).
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Methodological Notes

  • Crystallography : Prioritize synchrotron radiation for high-resolution data if crystals are small or weakly diffracting .
  • SAR optimization : Combine QSAR models with in vitro assays to prioritize synthetic targets .
  • Safety : Follow OSHA guidelines for handling thiol reagents (e.g., PPE, fume hoods) .

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